3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid
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Overview
Description
“3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid” is a chemical compound that has been studied for its antibacterial properties . It is synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .Molecular Structure Analysis
The projected structures of the synthesized derivatives were confirmed using various spectral techniques such as IR, 1H NMR, and EIMS .Scientific Research Applications
Antibacterial Agent
This compound has been found to be an effective antibacterial agent. It has shown significant bacterial biofilm growth inhibition against B. subtilis and E. coli .
Enzyme Inhibition
The compound has exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests potential applications in the treatment of diseases related to these enzymes.
Chemical Research
The compound is used in chemical research, particularly in the synthesis of other complex compounds . Its unique structure makes it a valuable component in a variety of chemical reactions.
Biochemical Research
In biochemical research, this compound is often used as a building block for the synthesis of various biochemicals .
Pharmaceutical Research
Given its antibacterial properties and its ability to inhibit certain enzymes, this compound has potential applications in pharmaceutical research .
Industrial Applications
In the industrial sector, this compound can be used in the synthesis of various materials due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary targets of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid are cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition alters the normal function of the enzymes, leading to changes in the biochemical processes they are involved in.
Result of Action
The molecular and cellular effects of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid’s action include the modulation of neurotransmission and inflammatory responses due to its inhibitory effects on cholinesterases and lipoxygenase enzymes . Additionally, it has shown antibacterial activity, inhibiting the growth of Bacillus subtilis and Escherichia coli .
properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1,3,7H,2,4-6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAJUMPCPQRKKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424484 |
Source
|
Record name | 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14939-92-5 |
Source
|
Record name | 2,3-Dihydro-1,4-benzodioxin-6-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14939-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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